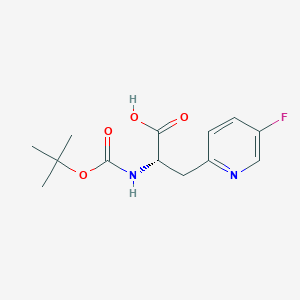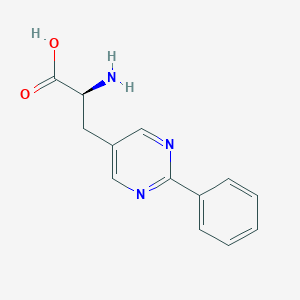
(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is a chiral amino acid derivative featuring a phenylpyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of both amino and pyrimidine groups in its structure suggests it may exhibit unique biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group and the amino acid side chain. Key steps include:
Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.
Aromatization: Conversion of the intermediate to an aromatic pyrimidine.
Substitution: Introduction of the phenyl group at the 2-position of the pyrimidine ring.
Amino Acid Coupling: Attachment of the amino acid side chain to the pyrimidine core.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or other oxidized forms.
Reduction: Reduction of the pyrimidine ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyrimidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Phenylpyrimidine Compounds: These compounds have a phenyl group attached to the pyrimidine ring and are studied for their medicinal properties.
Uniqueness: (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is unique due to its chiral nature and the specific arrangement of functional groups
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-11(13(17)18)6-9-7-15-12(16-8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,14H2,(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
VMLNONYHELVKJG-NSHDSACASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


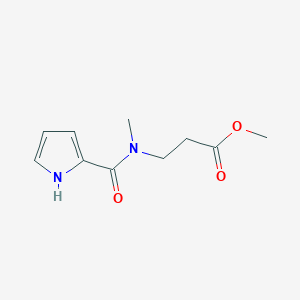
![N-Methyl-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15225952.png)
![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)
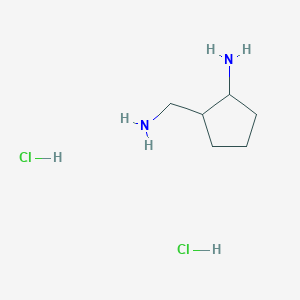
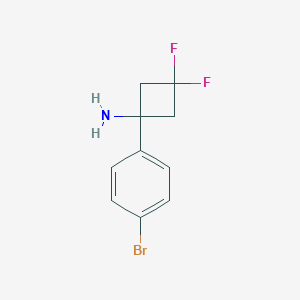
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15225985.png)
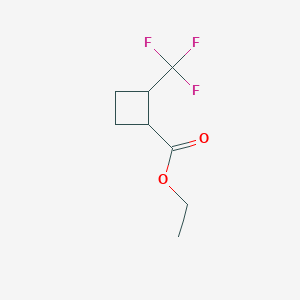
![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
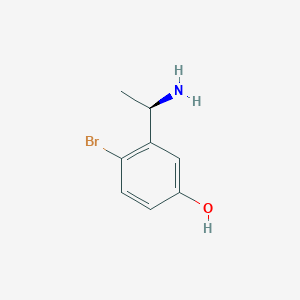
![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
